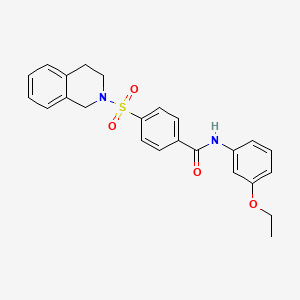

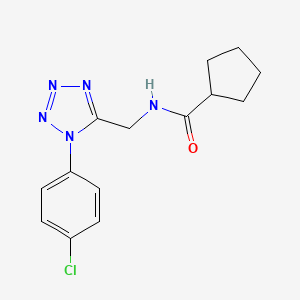

![molecular formula C9H10N2O B2401925 5-乙基-1,3-二氢-2H-吡咯并[2,3-b]吡啶-2-酮 CAS No. 223646-11-5](/img/structure/B2401925.png)

5-乙基-1,3-二氢-2H-吡咯并[2,3-b]吡啶-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro-” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making these derivatives an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . For example, in the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives can vary depending on the specific derivative . For instance, the molecular weight of 1H-Pyrrolo[2,3-b]pyridine is 118.1359 .科学研究应用

抗菌活性

包括“5-乙基-1,3-二氢-2H-吡咯并[2,3-b]吡啶-2-酮”结构的吡咯并吡嗪衍生物已显示出显著的抗菌活性 。这使得它们成为开发新型抗菌药物的潜在候选者。

抗炎活性

这些化合物也已证明具有抗炎特性 。这表明它们可用于治疗以炎症为关键因素的疾病,例如关节炎或哮喘。

抗病毒活性

已经观察到这些化合物的抗病毒活性,表明它们可能用于开发抗病毒疗法 .

抗真菌活性

吡咯并吡嗪衍生物已显示出抗真菌特性 ,表明它们可能在治疗真菌感染中应用。

抗氧化活性

这些化合物已表现出抗氧化活性 ,这可能使它们在对抗氧化应激方面有用,氧化应激是许多慢性病的一个因素。

抗肿瘤活性

已经注意到这些化合物的抗肿瘤活性 ,表明它们可能在癌症治疗中应用。

激酶抑制活性

吡咯并吡嗪衍生物已显示出对激酶抑制的活性 ,这可能有利于治疗像癌症这样的疾病,其中激酶酶通常起作用。

抗利什曼原虫活性

一系列独特功能化的 2,3,-二氢-1H-吡咯并[3,4-b]喹啉-1-酮衍生物被合成并评估了其针对内脏利什曼病 (VL) 的抗利什曼原虫功效 。这表明它们可能在治疗利什曼病中应用。

作用机制

Target of Action

The primary targets of 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound binds to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. The RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis, are particularly impacted . The abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The inhibition of FGFRs by 2h-Pyrrolo[2,3-b]pyridin-2-one,5-ethyl-1,3-dihydro- results in the reduction of cell proliferation and migration, as well as the induction of apoptosis . This can lead to the inhibition of tumor growth in cancers where FGFR signaling is abnormally activated .

安全和危害

生化分析

Biochemical Properties

It is known that similar compounds, such as 1,3-DIHYDRO-2H-PYRROLO[2,3-B]PYRIDINE-2-ONE, are used for the preparation of 3- (anilinomethylene)oxindoles and analogs as protein tyrosine kinase and protein serine/threonine kinase inhibitors .

Molecular Mechanism

Related compounds have been found to exhibit potent activities against FGFR1, 2, and 3 . These compounds inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells .

属性

IUPAC Name |

5-ethyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-6-3-7-4-8(12)11-9(7)10-5-6/h3,5H,2,4H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAUSICSOASCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(NC(=O)C2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

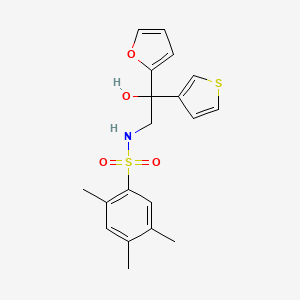

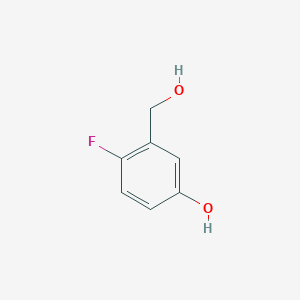

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2401852.png)

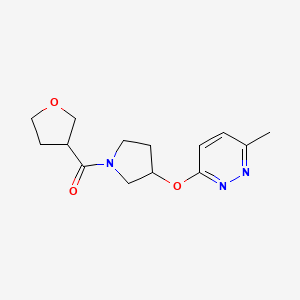

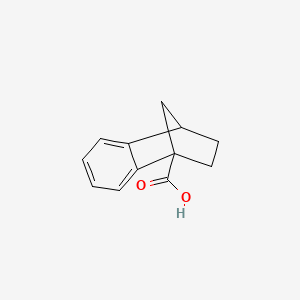

![(2R)-3-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluoropropan-2-ol](/img/structure/B2401858.png)

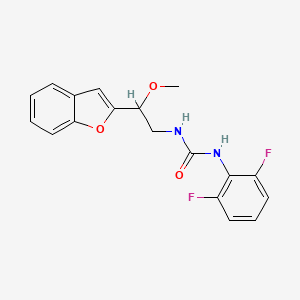

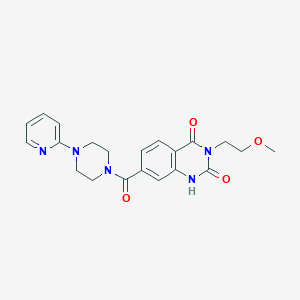

![(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2401860.png)

![2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2401864.png)